Cas no 1804460-09-0 (Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate)

Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate
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- インチ: 1S/C12H7F6NO3S/c1-2-21-10(20)6-3-4-8(22-11(13,14)15)9(7(6)5-19)23-12(16,17)18/h3-4H,2H2,1H3
- InChIKey: YYOJUBXTEGGTNL-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1=C(C=CC(C(=O)OCC)=C1C#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 472
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 84.6
Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015003579-1g |
Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate |
1804460-09-0 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoateに関する追加情報
Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate (CAS No. 1804460-09-0): A Comprehensive Overview
Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate (CAS No. 1804460-09-0) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its cyano group, trifluoromethoxy substituent, and trifluoromethylthio functional group, which collectively contribute to its distinctive properties and reactivity.
The cyano group (CN) is a well-known functional group that imparts significant electronic and steric effects to molecules. In the context of Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate, the presence of the cyano group enhances the compound's electron-withdrawing ability, making it a valuable intermediate in synthetic chemistry. This property is particularly useful in the synthesis of more complex molecules, where the cyano group can be selectively transformed into other functional groups such as carboxylic acids, amides, or nitriles.
The trifluoromethoxy (OCF3) substituent is another key feature of this compound. Fluorinated groups are known for their strong electron-withdrawing effects and hydrophobicity, which can significantly influence the physical and chemical properties of a molecule. In Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate, the trifluoromethoxy group contributes to the compound's stability and solubility characteristics, making it suitable for use in a variety of chemical reactions and processes.
The trifluoromethylthio (SCF3) functional group is another important component of this compound. The trifluoromethylthio group is known for its strong electron-withdrawing ability and unique reactivity. This group can participate in various chemical reactions, including nucleophilic substitution and redox processes. In the context of Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate, the trifluoromethylthio group enhances the compound's reactivity and selectivity, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.
Recent research has highlighted the potential applications of Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate in medicinal chemistry. For instance, studies have shown that compounds containing similar functional groups exhibit potent biological activities, including antiviral, antibacterial, and anticancer properties. The combination of the cyano, trifluoromethoxy, and trifluoromethylthio groups in this compound may contribute to its potential as a lead molecule in drug discovery efforts.
In addition to its medicinal applications, Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate has also been explored for its use in materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorinated groups can enhance the charge transport properties of these materials, leading to improved device performance.
The synthesis of Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and coupling reactions. Recent advancements in synthetic methods have led to more efficient and environmentally friendly approaches to synthesizing this compound.
In conclusion, Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate (CAS No. 1804460-09-0) is a versatile organic compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique combination of functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate for further research and development.
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